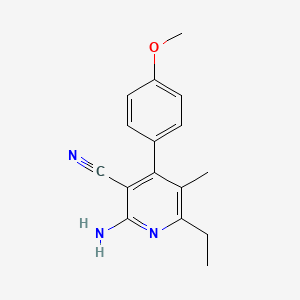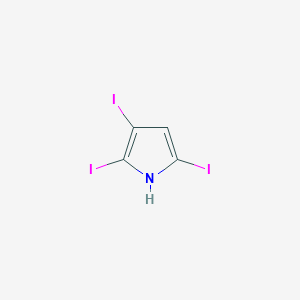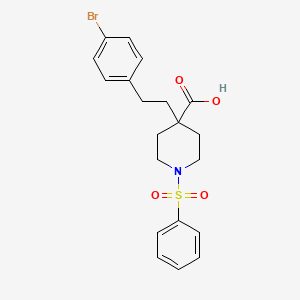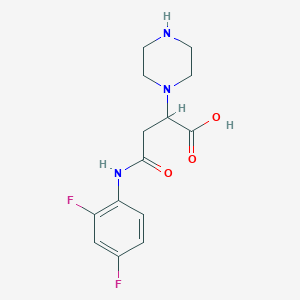
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride" is a derivative of quinazoline, a heterocyclic compound that has garnered interest due to its biological activity, particularly as an inhibitor of tyrosine kinases like the epidermal growth factor receptor (EGFR). These inhibitors have potential applications in cancer therapy as they can interfere with the signaling pathways that often lead to tumor growth and proliferation .
Synthesis Analysis
The synthesis of related quinazoline derivatives has been reported in the literature. For instance, a potent inhibitor of EGFR, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), was synthesized and found to have a steep structure-activity relationship, indicating that small changes in the structure could lead to significant changes in biological activity . Another study reported the synthesis of a series of 4-anilinoquinazolines with varying substituents, which showed significant cytotoxicity against cancer cell lines, suggesting the importance of the halogen and methoxy groups in the 6 and 7 positions of the quinazoline ring . The synthesis of the specific compound , a key intermediate for vandetanib, was achieved from 4-hydroxy-3-methoxybenzoic acid in several steps with an overall yield of 42.6% .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. X-ray crystallography of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, revealed that it belongs to the orthorhombic system and forms a three-dimensional structure via weak N–H…N hydrogen bonding . This suggests that the molecular geometry and the ability to form hydrogen bonds are important factors for the biological activity of these compounds.
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions that are essential for their biological function. The presence of halogen atoms, such as bromine and fluorine, in the phenylamino substituent is significant for the cytotoxicity and kinase inhibition activity. The introduction of a fluorophenyl group in place of bromine has been shown to result in superior activity against cancer cells . The ability of these compounds to bind to the ATP site of EGFR and induce conformational changes in the receptor is a key aspect of their mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as their fluorescence characteristics, are important for their applications in biomedical analysis. For example, 6-methoxy-4-quinolone, a related compound, exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range . This stability and fluorescence property make it useful as a fluorescent labeling reagent, which could potentially be applied to the compound for detection and analysis purposes .
科学的研究の応用
Potential PET Imaging Agents for Tumor Detection
A study synthesized and evaluated novel F-18 labeled 4-aminoquinazoline derivatives, including N-(3-bromophenyl)-6-(2-[(18)F]fluoroethoxy)-7-methoxyquinazolin-4-amine, showing promising results as potential PET imaging agents for tumor detection. These derivatives exhibited significant tumor/muscle and tumor/blood uptake ratios, indicating potential superiority in tumor imaging compared to other agents like [(18)F]-FDG and L-[(18)F]-FET. The compounds demonstrated high tumor uptake and rapid clearance from muscle and blood, making them promising candidates for PET tumor imaging applications (Chen et al., 2012).
Inhibition of Lung Cancer Cell Proliferation
6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, synthesized from 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol, was found to effectively inhibit the proliferation of a lung cancer cell line. The compound crystallized as an ethyl acetate complex and showed inhibitory activity on cancer cell proliferation, indicating potential therapeutic applications in lung cancer treatment (Cai et al., 2019).
Synthesis and Evaluation of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties
Indole-aminoquinazolines were synthesized and evaluated for cytotoxicity against various human cancer cell lines, including lung cancer (A549), colorectal adenocarcinoma (Caco-2), hepatocellular carcinoma (C3A), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) cells. Certain combinations of quinazoline and indole moieties showed significant activity against the Caco-2 and C3A cell lines. These hybrids also induced apoptosis in these cells and exhibited inhibitory activity towards epidermal growth factor receptor (EGFR), suggesting their potential as anticancer agents (Mphahlele et al., 2018).
将来の方向性
特性
IUPAC Name |
4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3O2.ClH/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-11-3-2-8(16)4-10(11)17;/h2-7,21H,1H3,(H,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHBCJLBWWVOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)
![N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506773.png)
![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)

![3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2506783.png)
![N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2506784.png)



![4-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2506788.png)
